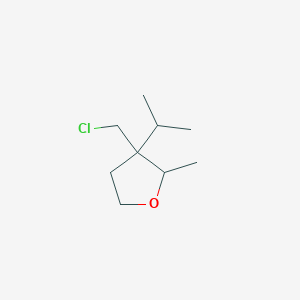
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is an organic compound with the molecular formula C8H15ClO. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group, a methyl group, and an isopropyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane can be achieved through several methods. One common approach involves the reaction of 3-(propan-2-yl)oxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups (e.g., amines, ethers).
Oxidation: Oxirane derivatives.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the oxolane ring provides stability and structural rigidity. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-(propan-2-yl)oxolane: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-2-methyl-3-(ethyl)oxolane: Similar structure but has an ethyl group instead of an isopropyl group.
Uniqueness
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and an isopropyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
3-(chloromethyl)-2-methyl-3-propan-2-yloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(2)9(6-10)4-5-11-8(9)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
PLTUEXDYNOCFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
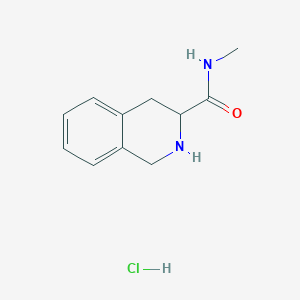


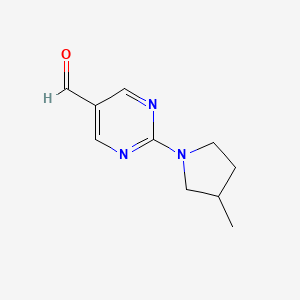
![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)

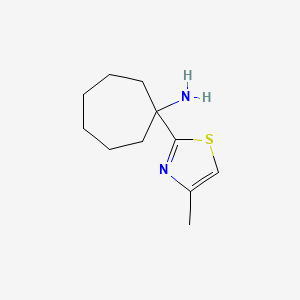

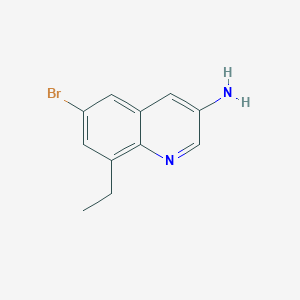
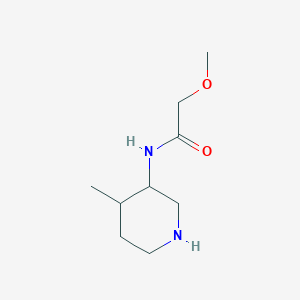
![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
